4-Iodo-2-methylthiophene
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Overview
Description
4-Iodo-2-methylthiophene is an organoiodine compound with the molecular formula C5H5IS. It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. The presence of both iodine and a methyl group on the thiophene ring makes this compound particularly interesting for various chemical applications, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-2-methylthiophene can be synthesized through several methods. One common approach involves the iodination of 2-methylthiophene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with good selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different functionalized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Coupling Reactions: Palladium or nickel catalysts in the presence of base and appropriate ligands.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution: Various substituted thiophenes depending on the nucleophile used.
Coupling: Biaryl or heteroaryl compounds.
Oxidation/Reduction: Functionalized thiophene derivatives.
Scientific Research Applications
4-Iodo-2-methylthiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-iodo-2-methylthiophene depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
2-Iodothiophene: Lacks the methyl group, making it less sterically hindered.
3-Iodo-2-methylthiophene: Iodine is positioned differently, affecting its reactivity.
4-Bromo-2-methylthiophene: Similar structure but with bromine instead of iodine, leading to different reactivity and applications.
Uniqueness: 4-Iodo-2-methylthiophene is unique due to the combined presence of iodine and a methyl group on the thiophene ring. This combination influences its electronic properties and reactivity, making it a valuable compound for specific synthetic and industrial applications .
Properties
IUPAC Name |
4-iodo-2-methylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IS/c1-4-2-5(6)3-7-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTPSADJRIJFMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297270 |
Source
|
Record name | 4-iodo-2-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16494-35-2 |
Source
|
Record name | NSC115028 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-iodo-2-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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